![molecular formula C22H29N5O4S B4463465 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B4463465.png)
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Overview
Description
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a ring-closing metathesis (RCM) strategy after alkylation of catechol derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various downstream effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Domoxin
- Eltoprazine
- Fluparoxan
- Imiloxan
- Piperoxan
- Proroxan
Uniqueness
Compared to these similar compounds, 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-piperidin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-17-23-21(25-7-3-2-4-8-25)16-22(24-17)26-9-11-27(12-10-26)32(28,29)18-5-6-19-20(15-18)31-14-13-30-19/h5-6,15-16H,2-4,7-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVGRGDSCRWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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